Neuropeptide SF(mouse,rat)

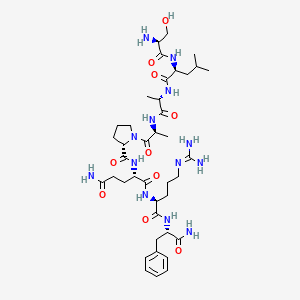

Description

Properties

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H65N13O10/c1-21(2)18-29(52-34(58)25(41)20-54)37(61)47-22(3)33(57)48-23(4)39(63)53-17-9-13-30(53)38(62)50-27(14-15-31(42)55)36(60)49-26(12-8-16-46-40(44)45)35(59)51-28(32(43)56)19-24-10-6-5-7-11-24/h5-7,10-11,21-23,25-30,54H,8-9,12-20,41H2,1-4H3,(H2,42,55)(H2,43,56)(H,47,61)(H,48,57)(H,49,60)(H,50,62)(H,51,59)(H,52,58)(H4,44,45,46)/t22-,23-,25-,26-,27-,28-,29-,30-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLOSAWFREOVGQW-CJKZIAQFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H65N13O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

888.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Characterization of Neuropeptide SF in Rodents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuropeptide SF (NPSF), a member of the RFamide peptide family, has garnered significant interest within the neuroscience and pharmacology communities for its diverse modulatory roles in the central nervous system of rodents. This technical guide provides a comprehensive overview of the discovery, characterization, and physiological functions of NPSF, with a particular focus on the peptide derived from the Npff gene. The document elucidates the complex nomenclature surrounding NPSF, details its interaction with its cognate receptors, NPFFR1 and NPFFR2, and outlines the downstream signaling pathways. Furthermore, this guide presents a compilation of quantitative data on the distribution of NPSF and its receptors within the rodent brain, alongside detailed experimental protocols for its study. This resource is intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to investigate the therapeutic potential of targeting the NPSF system.

Introduction: Unraveling the Identity of Neuropeptide SF

The discovery of Neuropeptide SF (NPSF) has been marked by a degree of nomenclatural complexity. Historically, the term "Neuropeptide SF" was used to describe peptides originating from two distinct gene precursors: the pro-neuropeptide FF (Npff) gene and the RFamide-related peptide (Rfrp) gene.[1] At the time of their initial identification, precursors of both RFRP-1 and NPFF were designated as neuropeptide SF. However, subsequent research has clarified that these peptides belong to different families, with distinct structural and functional characteristics.

This guide will focus on the Neuropeptide SF derived from the pro-neuropeptide FF (Npff) gene . This precursor protein also yields Neuropeptide FF (NPFF) and Neuropeptide AF (NPAF).[1][2] In rodents, the NPSF peptide identified from the Npff gene has the amino acid sequence Ser-Leu-Ala-Ala-Pro-Gln-Arg-Phe-amide (SLAAPQRF-NH2).[3] It is crucial for researchers to be aware of this historical ambiguity to accurately interpret the existing literature and to specify the genetic origin of the NPSF being investigated in their studies.

The Neuropeptide SF System: Receptors and Signaling

NPSF exerts its biological effects through interaction with two G protein-coupled receptors (GPCRs): Neuropeptide FF Receptor 1 (NPFFR1), also known as GPR147, and Neuropeptide FF Receptor 2 (NPFFR2), also known as GPR74.[2][4][5] These receptors are also the targets for the related peptides NPFF and NPAF.

Receptor Binding Affinity

NPSF displays a notable affinity for both NPFFR1 and NPFFR2. The binding affinity, often expressed as the inhibition constant (Ki), quantifies the concentration of the ligand required to occupy 50% of the receptors. In vitro studies have determined the Ki values for mouse and rat Neuropeptide SF at these receptors.

| Ligand | Receptor | Ki (nM) | Species |

| Neuropeptide SF | NPFF1 | 48.4 | Mouse |

| Neuropeptide SF | NPFF2 | 12.1 | Mouse |

Table 1: Binding Affinities of Neuropeptide SF for NPFF Receptors.

Signaling Pathways

The binding of NPSF to NPFFR1 and NPFFR2 initiates intracellular signaling cascades that are primarily mediated by heterotrimeric G proteins.

NPFFR1 Signaling: NPFFR1 predominantly couples to the inhibitory Gαi/o subunit.[4] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, reduces the activity of protein kinase A (PKA). There is also evidence suggesting that NPFFR1 can couple to Gαq, which would activate the phospholipase C (PLC) pathway, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium and activation of protein kinase C (PKC).[1]

NPFFR2 Signaling: Similar to NPFFR1, NPFFR2 primarily couples to Gαi/o, leading to the inhibition of adenylyl cyclase.[6][7] However, in certain neuronal populations and brain regions, NPFFR2 has been shown to couple to the stimulatory Gαs subunit, which activates adenylyl cyclase and increases cAMP production.[6] Furthermore, NPFFR2 can also couple to Gαq, activating the PLC pathway.[8] Downstream of G protein activation, NPFFR2 has been shown to modulate the activity of the mitogen-activated protein kinase (MAPK/ERK) pathway and the RhoA/YAP signaling cascade.[3][8]

Signaling Pathway of Neuropeptide SF via NPFFR1

Caption: NPSF binding to NPFFR1 primarily inhibits adenylyl cyclase via Gαi/o, with potential activation of PLC via Gαq.

Signaling Pathway of Neuropeptide SF via NPFFR2

Caption: NPSF activates NPFFR2, leading to diverse signaling via Gαi/o, Gαs, and Gαq, affecting cAMP, PKC, ERK, and RhoA/YAP pathways.

Distribution of Neuropeptide SF and its Receptors in the Rodent Brain

The physiological effects of NPSF are largely determined by its anatomical distribution and the location of its receptors within the central nervous system. Quantitative autoradiography and in situ hybridization studies have provided insights into the expression patterns of the NPFF system in the rodent brain.

Quantitative Distribution of NPFF Receptors

Quantitative autoradiography allows for the measurement of receptor density in specific brain regions. Studies using selective radioligands for NPFFR1 and NPFFR2 have revealed distinct but partially overlapping distributions in the rat brain.

| Brain Region | NPFFR1 Density (fmol/mg tissue) | NPFFR2 Density (fmol/mg tissue) |

| Spinal Cord (Dorsal Horn) | Absent | High |

| Hypothalamus | Moderate | Low |

| Paraventricular Nucleus | Moderate | Low |

| Arcuate Nucleus | Low | Low |

| Thalamus | ||

| Parafascicular Nucleus | Low | High |

| Laterodorsal Nucleus | Low | High |

| Limbic System | ||

| Septal Area | Moderate | Low |

| Hippocampus (Presubiculum) | Low | High |

| Brainstem | ||

| Gracile Nucleus | Low | High |

| Spinal Trigeminal Nucleus | Low | High |

Table 2: Quantitative Distribution of NPFF Receptor Subtypes in the Rat Brain, based on autoradiographic studies.[2][9] Note: "High," "Moderate," and "Low" are relative terms based on the findings of the cited studies.

The high density of NPFFR2 in the superficial layers of the dorsal horn of the spinal cord suggests a significant role in pain modulation.[2][10] In contrast, the presence of NPFFR1 in hypothalamic and limbic areas points towards its involvement in neuroendocrine and emotional regulation.[2]

Physiological Functions of Neuropeptide SF in Rodents

The anatomical distribution of the NPSF system provides a framework for understanding its diverse physiological functions, which include roles in pain modulation, stress and anxiety, and regulation of the hypothalamic-pituitary-adrenal (HPA) axis.

Modulation of Pain and Opioid Analgesia

A primary and well-characterized function of the NPFF system, including NPSF, is the modulation of pain perception and opioid-induced analgesia. The effects are complex and can be either pro- or anti-nociceptive depending on the site of action and the specific receptor subtype involved. In the spinal cord, activation of NPFFR2 is generally associated with anti-opioid effects and can contribute to hyperalgesia.[10]

Regulation of Stress and Anxiety

The NPSF system is implicated in the regulation of stress and anxiety-related behaviors. Administration of NPFFR2 agonists has been shown to activate the HPA axis and induce anxiogenic effects in rodents.[11] This is consistent with the expression of NPFF receptors in brain regions that are critical for the stress response, such as the hypothalamus and amygdala.

Experimental Protocols for the Study of Neuropeptide SF

A thorough investigation of the NPSF system requires a combination of molecular, cellular, and behavioral techniques. This section provides detailed methodologies for key experiments.

Peptide Extraction from Rodent Brain Tissue

Objective: To extract endogenous neuropeptides from rodent brain tissue for subsequent analysis by mass spectrometry or immunoassays.

Materials:

-

Rodent brain tissue (fresh or frozen)

-

Acidified methanol (90% methanol, 9% glacial acetic acid, 1% water)

-

Homogenizer (e.g., sonicator or bead beater)

-

Refrigerated centrifuge

-

Solid-phase extraction (SPE) C18 columns

-

Lyophilizer or vacuum concentrator

Procedure:

-

Rapidly dissect the brain region of interest on an ice-cold plate.

-

Weigh the tissue and immediately homogenize it in 10 volumes of ice-cold acidified methanol.

-

Incubate the homogenate on ice for 20 minutes to allow for protein precipitation.

-

Centrifuge at 16,000 x g for 20 minutes at 4°C.

-

Carefully collect the supernatant containing the peptides.

-

The peptide-containing supernatant can be further purified and concentrated using C18 SPE columns according to the manufacturer's instructions.

-

Dry the purified peptide extract using a lyophilizer or vacuum concentrator.

-

Resuspend the dried peptides in an appropriate buffer for downstream analysis.

Workflow for Neuropeptide Extraction from Rodent Brain

Caption: A streamlined workflow for the extraction and purification of neuropeptides from rodent brain tissue.

In Situ Hybridization for NPSF mRNA

Objective: To visualize the expression and localization of NPSF precursor mRNA in rodent brain sections.

Materials:

-

Cryoprotected rodent brain sections (10-20 µm) mounted on coated slides

-

Digoxigenin (DIG)-labeled antisense riboprobe for Npff mRNA

-

Hybridization buffer

-

Anti-DIG antibody conjugated to alkaline phosphatase (AP)

-

NBT/BCIP substrate solution

Procedure:

-

Prepare brain sections by perfusing the animal with 4% paraformaldehyde (PFA) and cryoprotecting the brain in sucrose solution.

-

Pretreat the sections to enhance probe penetration and reduce background signal.

-

Hybridize the sections with the DIG-labeled Npff riboprobe overnight at 65°C in a humidified chamber.

-

Perform stringent washes to remove non-specifically bound probe.

-

Block non-specific antibody binding sites.

-

Incubate with an anti-DIG-AP antibody.

-

Wash to remove unbound antibody.

-

Develop the colorimetric signal by incubating with NBT/BCIP substrate until the desired signal intensity is reached.

-

Dehydrate the sections and mount with a coverslip.

Immunohistochemistry for NPSF Peptides

Objective: To visualize the distribution of NPSF-immunoreactive peptides in rodent brain sections.

Materials:

-

PFA-fixed rodent brain sections (20-40 µm)

-

Primary antibody specific for NPSF

-

Biotinylated secondary antibody

-

Avidin-biotin-peroxidase complex (ABC) reagent

-

Diaminobenzidine (DAB) substrate

Procedure:

-

Rinse free-floating brain sections in phosphate-buffered saline (PBS).

-

Incubate the sections in a blocking solution (e.g., PBS with normal serum and Triton X-100) to reduce non-specific binding.

-

Incubate with the primary anti-NPSF antibody overnight at 4°C.

-

Wash the sections in PBS.

-

Incubate with the biotinylated secondary antibody.

-

Wash the sections in PBS.

-

Incubate with the ABC reagent.

-

Wash the sections in PBS.

-

Develop the signal by incubating with DAB substrate, which will produce a brown precipitate at the site of the antigen.

-

Mount the sections on slides, dehydrate, and coverslip.

Intracerebroventricular (ICV) Injection of NPSF

Objective: To deliver NPSF directly into the ventricular system of the rodent brain to study its central effects.

Materials:

-

Stereotaxic apparatus

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Hamilton syringe with a fine-gauge needle

-

NPSF dissolved in sterile artificial cerebrospinal fluid (aCSF)

Procedure:

-

Anesthetize the rodent and place it securely in the stereotaxic apparatus.

-

Make a midline incision on the scalp to expose the skull.

-

Using a stereotaxic atlas, determine the coordinates for the lateral ventricle (relative to bregma).

-

Drill a small burr hole through the skull at the determined coordinates.

-

Slowly lower the injection needle to the correct depth.

-

Infuse a small volume (typically 1-5 µL) of the NPSF solution at a slow rate (e.g., 0.5-1 µL/min).

-

Leave the needle in place for a few minutes after injection to allow for diffusion and prevent backflow.

-

Slowly withdraw the needle and suture the incision.

-

Provide appropriate post-operative care.

Mouse Forced Swim Test

Objective: To assess depressive-like behavior in mice following NPSF administration.

Materials:

-

Cylindrical glass beaker (25 cm height, 10 cm diameter)

-

Water (23-25°C)

-

Video recording equipment

Procedure:

-

Fill the beaker with water to a depth of 15 cm.

-

Gently place the mouse into the water.

-

Record the session for 6 minutes.

-

The primary measure is the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

-

An increase in immobility time is interpreted as a depressive-like phenotype, while a decrease is indicative of an antidepressant-like effect.

Conclusion and Future Directions

Neuropeptide SF, a product of the Npff gene, is a multifaceted neuromodulator in the rodent central nervous system. Its interactions with NPFFR1 and NPFFR2 receptors trigger a variety of signaling cascades that influence pain, stress, and other physiological processes. The distinct anatomical distributions of its receptor subtypes underscore the potential for targeted therapeutic interventions. The experimental protocols detailed in this guide provide a robust framework for further elucidating the precise roles of NPSF and for evaluating the efficacy of novel pharmacological agents that target this system.

Future research should focus on developing more selective agonists and antagonists for NPFFR1 and NPFFR2 to better dissect their individual contributions to behavior and physiology. Furthermore, exploring the therapeutic potential of modulating the NPSF system in animal models of chronic pain, anxiety disorders, and depression holds significant promise for the development of new treatments for these debilitating conditions. The continued application of advanced techniques, such as quantitative proteomics and in vivo imaging, will undoubtedly provide a deeper understanding of the dynamic regulation and function of the Neuropeptide SF system in both health and disease.

References

- 1. uniprot.org [uniprot.org]

- 2. Quantitative autoradiographic distribution of NPFF1 neuropeptide FF receptor in the rat brain and comparison with NPFF2 receptor by using [125I]YVP and [(125I]EYF as selective radioligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NPFFR2 Contributes to the Malignancy of Hepatocellular Carcinoma Development by Activating RhoA/YAP Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 5. Neuropeptide FF receptor 2 - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. genecards.org [genecards.org]

- 8. Frontiers | Differential activation of neuropeptide FF receptors by gonadotropin-inhibitory hormone peptides in the European sea bass [frontiersin.org]

- 9. Neuropeptide FF receptors in rat brain: a quantitative light-microscopic autoradiographic study using [125I][D.Tyr1, (NMe)Phe3]NPFF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neuropeptide FF and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What are NPFFR1 inhibitors and how do they work? [synapse.patsnap.com]

An In-depth Technical Guide to Neuropeptide S Precursor Gene Expression in the Mouse Brain

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the expression of the Neuropeptide S (NPS) precursor gene (Nps) in the mouse brain. It includes detailed experimental protocols for the detection and quantification of Nps mRNA, a summary of its highly localized expression, and a depiction of its signaling pathway.

Introduction to Neuropeptide S

Neuropeptide S (NPS) is a 20-amino-acid neuropeptide that was identified as the endogenous ligand for the G-protein coupled receptor NPSR1 (formerly known as GPR154).[1] The NPS system is a relatively recent discovery in neuroscience and has been implicated in a variety of physiological and behavioral processes. Animal studies have demonstrated that NPS plays a significant role in modulating arousal, anxiety, fear extinction, and wakefulness.[1] Given its anxiolytic and arousal-promoting effects, the NPS/NPSR1 system is a promising target for the development of novel therapeutics for anxiety disorders, sleep disorders, and other neurological conditions.

The NPS precursor peptide is encoded by the Nps gene. Understanding the precise anatomical distribution of Nps gene expression is fundamental to elucidating the functional neurocircuitry through which NPS exerts its effects. This guide focuses on the expression of the Nps gene in the mouse brain, providing a foundation for further research and drug development efforts targeting this system.

Data Presentation: Nps Precursor Gene Expression

The expression of the Nps precursor mRNA in the mouse brain is remarkably restricted. Unlike its widely distributed receptor (NPSR1), the neurons that synthesize NPS are confined to a few specific nuclei within the brainstem.[2][3] In fact, the total number of NPS-expressing neurons in the entire mouse brain is estimated to be only around 500. This highly localized expression pattern underscores its role as a potent neuromodulator originating from a discrete source and acting on diverse brain regions.

Due to this highly restricted expression, comprehensive quantitative data across multiple brain regions is not commonly tabulated in the literature; expression is largely undetectable outside of the specific brainstem nuclei. The table below summarizes the qualitative expression pattern of Nps mRNA based on extensive in situ hybridization studies.

| Brain Region Category | Specific Nucleus/Area | Nps mRNA Expression Level |

| Brainstem | Kölliker-Fuse Nucleus | High |

| Pericoerulear Area | High | |

| All Other Brain Regions | (e.g., Cortex, Hippocampus, Amygdala, Thalamus, Hypothalamus) | Not Detected |

Experimental Protocols

The following sections provide detailed methodologies for the two primary techniques used to assess Nps precursor gene expression: in situ hybridization for anatomical localization and quantitative real-time PCR for quantification.

In Situ Hybridization (ISH) for Nps mRNA Detection

This protocol is a synthesized methodology for detecting the spatial distribution of Nps mRNA in mouse brain sections using digoxigenin (DIG)-labeled riboprobes.

I. Riboprobe Synthesis

-

Template Preparation: A cDNA clone of the mouse Nps gene is linearized to serve as a template for in vitro transcription.

-

In Vitro Transcription: A DIG-labeled antisense riboprobe is synthesized using a transcription kit (e.g., from Roche or Thermo Fisher Scientific) with T7 or SP6 RNA polymerase. The reaction includes DIG-labeled UTPs.

-

Probe Purification: The synthesized probe is purified to remove unincorporated nucleotides, typically via ethanol precipitation. The probe concentration and labeling efficiency are assessed.

II. Tissue Preparation

-

Perfusion and Fixation: Mice are deeply anesthetized and transcardially perfused with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS. The brain is dissected and post-fixed in 4% PFA overnight at 4°C.

-

Cryoprotection: The fixed brain is cryoprotected by immersion in a 20-30% sucrose solution in PBS at 4°C until it sinks.

-

Sectioning: The brain is frozen in optimal cutting temperature (OCT) compound, and 14-20 µm coronal sections are cut on a cryostat. Sections are mounted on positively charged slides (e.g., SuperFrost Plus).

III. Hybridization

-

Pre-treatment: Slides are air-dried, post-fixed in 4% PFA, washed in PBS, and then treated with Proteinase K to improve probe penetration. This is followed by an acetylation step with acetic anhydride in triethanolamine to reduce non-specific binding.

-

Hybridization: The DIG-labeled Nps probe is diluted in a hybridization buffer (containing formamide, SSC, and blocking reagents) and applied to the tissue sections. Slides are coverslipped and incubated overnight in a humidified chamber at 65°C.

IV. Post-Hybridization Washes and Detection

-

Stringency Washes: A series of washes in saline-sodium citrate (SSC) buffer at high temperature (65°C) are performed to remove unbound and non-specifically bound probe.

-

Immunodetection:

-

Sections are washed in a maleic acid buffer containing Tween 20 (MABT).

-

Blocking is performed for at least 1 hour in a blocking solution (e.g., 2% Roche Blocking Reagent in MABT).

-

Sections are incubated with an anti-DIG antibody conjugated to alkaline phosphatase (AP), diluted in blocking solution, typically overnight at 4°C.

-

-

Signal Development: After washing off the excess antibody, the sections are equilibrated in a detection buffer. The signal is visualized by adding a chromogenic substrate solution containing Nitro-Blue Tetrazolium (NBT) and 5-Bromo-4-Chloro-3-Indolyl Phosphate (BCIP). The color reaction is allowed to proceed in the dark until the desired signal intensity is reached and is then stopped by washing in PBS.

-

Mounting and Imaging: Slides are dehydrated, cleared with xylene, and coverslipped with a mounting medium. Images are captured using a brightfield microscope.

Quantitative Real-Time PCR (qPCR) for Nps mRNA Quantification

This protocol describes the quantification of Nps mRNA levels from microdissected mouse brain tissue.

I. Tissue Collection and RNA Extraction

-

Microdissection: A fresh mouse brain is rapidly removed and placed in an ice-cold brain matrix. The brainstem regions containing the Kölliker-Fuse nucleus and pericoerulear area are carefully dissected under a microscope.

-

RNA Extraction: Total RNA is extracted from the dissected tissue using a Trizol-based method or a column-based kit (e.g., Qiagen RNeasy Kit), including a DNase I treatment step to eliminate genomic DNA contamination.

-

RNA Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed via gel electrophoresis or a bioanalyzer.

II. cDNA Synthesis

-

Reverse Transcription: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers and/or random hexamers.

III. qPCR Reaction

-

Primer Design: Design qPCR primers specific to the mouse Nps mRNA sequence. Primers should span an exon-exon junction to avoid amplification of any residual genomic DNA.

-

Reaction Setup: The qPCR reaction is set up in a 10-20 µL volume containing:

-

cDNA template (diluted)

-

Forward and reverse primers for Nps

-

SYBR Green or TaqMan master mix

-

Nuclease-free water

-

-

Controls: Include no-template controls (NTC) to check for contamination and no-reverse-transcriptase (-RT) controls to confirm the absence of genomic DNA amplification.

-

Reference Genes: Include primers for at least two stable reference genes (e.g., Gapdh, Actb, Rpl13a) for normalization.

IV. Thermocycling and Data Analysis

-

Cycling Conditions: A typical qPCR protocol includes an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.

-

Melt Curve Analysis: For SYBR Green assays, a melt curve analysis is performed at the end of the run to verify the specificity of the amplified product.

-

Data Analysis: The relative expression of Nps mRNA is calculated using the delta-delta Ct (2-ΔΔCT) method. The Ct value for Nps is normalized to the geometric mean of the reference gene Ct values.

Mandatory Visualizations

Neuropeptide S Signaling Pathway

The binding of NPS to its receptor, NPSR1, initiates a cascade of intracellular events. NPSR1 couples to both Gαs and Gαq proteins, leading to the activation of two primary signaling pathways that result in an overall excitatory effect on the neuron.

Caption: NPS signaling cascade via the NPSR1 receptor.

Experimental Workflow for Gene Expression Analysis

This diagram illustrates a typical workflow for analyzing Nps gene expression in the mouse brain, from tissue collection to final data interpretation.

Caption: Workflow for qPCR analysis of Nps gene expression.

References

- 1. Brain tissue expression of DSPP in Kolliker-Fuse nucleus - The Human Protein Atlas [proteinatlas.org]

- 2. Anatomical characterization of the neuropeptide S system in the mouse brain by in situ hybridization and immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Endogenous Function of Neuropeptide SF in the Rat Central Nervous System

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Neuropeptide SF (NPSF), also known as pyroglutamylated RF-amide peptide (QRFP), is a critical signaling molecule in the central nervous system (CNS) of mammals, including rats. As a member of the RF-amide peptide family, it is the endogenous ligand for the G-protein coupled receptor 103 (GPR103), now officially termed the QRFP receptor (QRFPR). Research has identified two primary forms, the 43-amino acid peptide (QRFP-43) and a shorter 26-amino acid version (QRFP-26), both of which are biologically active.[1] The NPSF/QRFPR system is densely expressed in key brain regions, particularly the hypothalamus, indicating its significant role in regulating fundamental physiological processes.[1] This document provides a comprehensive overview of the signaling mechanisms, endogenous functions, and relevant experimental methodologies pertaining to NPSF in the rat CNS, with a focus on its roles in feeding behavior, locomotor activity, and pain modulation.

Signaling Pathways of the QRFPR

The QRFPR is a versatile receptor capable of coupling to multiple G-protein subtypes, leading to diverse intracellular responses. While initially identified as a Gs-coupled receptor, subsequent studies have demonstrated robust coupling to Gq and Gi/o proteins.[2][3][4] This promiscuous coupling allows NPSF to trigger a wide range of cellular effects depending on the specific neuronal population and its G-protein expression profile.

The predominant and most characterized pathway involves Gq protein activation.[2][4] Upon NPSF binding, the activated Gq-alpha subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent rise in cytosolic Ca2+ and the activation of protein kinase C (PKC) by DAG lead to the modulation of various downstream cellular activities.

Furthermore, evidence suggests the NPSF/QRFPR system can activate other signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and the PI3K-AKT-mTOR pathway, which are crucial for regulating cell growth, metabolism, and survival.[2][5]

Endogenous Functions in the Rat CNS

Regulation of Feeding Behavior

One of the most well-documented functions of NPSF in the rat CNS is the regulation of food intake. Central administration of NPSF, specifically its active form QRFP-26, produces a significant orexigenic (appetite-stimulating) effect.[1] Studies involving direct microinjections into the medial hypothalamic area (MHA), a region critical for feeding regulation, have demonstrated that NPSF increases the consumption of food.[1] This effect is receptor-mediated, as it can be blocked by antagonists.[1]

| Study Parameter | Details | Reference |

| Peptide | QRFP-26 | [1] |

| Administration Route | Direct intrahypothalamic microinjection | [1] |

| Animal Model | Male Wistar rats | [1] |

| Dosage | 100 ng and 200 ng | [1] |

| Observed Effect | Significant increase in liquid food consumption over a 60-minute period. | [1] |

| Antagonist Effect | The non-specific receptor antagonist BIBP3226 eliminated the orexigenic effect. | [1] |

Modulation of Locomotor Activity

The role of NPSF in modulating locomotor activity appears to be complex and potentially dose-dependent. While some neuropeptides in the same family robustly increase locomotion, studies on QRFP-26 have shown that orexigenic doses do not necessarily alter general locomotor activity or behavioral patterns in an open-field test.[1] This suggests a degree of specificity in the action of NPSF, primarily targeting feeding circuits without inducing generalized hyperactivity at similar concentrations. However, other related peptides like Neuropeptide S (NPS) have been shown to increase locomotor activity, indicating that different peptides acting on distinct but related receptors can produce divergent behavioral outcomes.[6][7]

| Study Parameter | Details | Reference |

| Peptide | QRFP-26 | [1] |

| Administration Route | Intrahypothalamic microinjection | [1] |

| Animal Model | Male Wistar rats | [1] |

| Dosage | 100 ng and 200 ng (effective orexigenic doses) | [1] |

| Observed Effect | No significant modification of general locomotor activity or behavior in the open-field test. | [1] |

Role in Pain Modulation and Stress

The RF-amide peptide family, to which NPSF belongs, is implicated in pain modulation pathways.[8] Specifically, these peptides can exhibit anti-opioid activities.[9] For instance, certain forms of NPSF can reduce the inhibitory effects of other neuropeptides like nociceptin on neuronal calcium transients, suggesting a role in modulating the excitability of sensory neurons.[9] Furthermore, administration of RF-amide peptides has been linked to anxiety-related behaviors and the activation of the hypothalamic-pituitary-adrenal (HPA) axis, leading to increased plasma levels of ACTH and corticosterone in rats.[10] This points to a broader role for the NPSF system in the integrated response to stress and nociception.

Key Experimental Protocols

The investigation of NPSF's function in the rat CNS relies heavily on stereotaxic surgery to deliver the peptide to specific brain regions. The following is a generalized protocol for intrahypothalamic or intracerebroventricular (ICV) microinjection.

Protocol: Stereotaxic Microinjection of NPSF in the Rat

-

Animal Preparation:

-

Species: Adult male Wistar or Sprague-Dawley rats (250-300g).

-

Housing: Individually housed in a temperature-controlled environment with a 12:12 hour light-dark cycle. Ad libitum access to food and water unless otherwise specified by the experimental design (e.g., food deprivation).[11]

-

Acclimatization: Animals are allowed to acclimate to the housing conditions for at least one week prior to surgery.

-

-

Stereotaxic Surgery and Cannula Implantation:

-

Anesthesia: The rat is anesthetized using an appropriate anesthetic agent (e.g., a ketamine/xylazine mixture or isoflurane gas).[12]

-

Fixation: The anesthetized rat is placed in a stereotaxic apparatus, and the head is secured using ear bars and an incisor bar to ensure a stable and level position.[13][14]

-

Incision: A midline sagittal incision is made on the scalp to expose the skull. The periosteum is cleared to visualize cranial landmarks, specifically bregma and lambda.[15]

-

Coordinate Identification: Using a rat brain atlas, the anteroposterior (AP), mediolateral (ML), and dorsoventral (DV) coordinates for the target brain region (e.g., medial hypothalamus or lateral ventricle) are determined relative to bregma.

-

Craniotomy: A small hole is drilled in the skull at the identified AP and ML coordinates.[12]

-

Cannulation: A sterile guide cannula is slowly lowered to the predetermined DV coordinate and secured to the skull using dental cement and anchor screws. A dummy cannula is inserted to maintain patency.

-

Post-operative Care: The animal is administered analgesics and allowed a recovery period of 7-10 days.[16]

-

-

Microinjection Procedure:

-

Habituation: The rat is gently handled for several days leading up to the injection to minimize stress.

-

Injection: The dummy cannula is removed, and an internal injection cannula, connected via PE tubing to a Hamilton syringe mounted on a microinfusion pump, is inserted.[14]

-

Drug Administration: A small volume (e.g., 0.2-0.5 µL) of NPSF solution (dissolved in sterile saline or artificial cerebrospinal fluid) is infused at a slow, controlled rate (e.g., 0.25 µL/min).[12][13] The injection cannula is left in place for an additional 60 seconds to allow for diffusion before being replaced by the dummy cannula.

-

-

Behavioral and Physiological Assessment:

-

Feeding Studies: Immediately following the injection, pre-weighed food is presented, and consumption is measured at specific time intervals (e.g., 1, 2, 4, and 24 hours).[17]

-

Locomotor Activity: The rat is placed in an open-field arena, and activity (e.g., line crossings, rearing) is recorded and analyzed using automated tracking software.[18]

-

Conclusion and Future Directions

The endogenous Neuropeptide SF system in the rat central nervous system plays a significant, multifaceted role in the regulation of key physiological and behavioral processes. Through its interaction with the QRFPR, NPSF potently stimulates feeding behavior, particularly via actions in the hypothalamus. Its signaling is complex, engaging multiple G-protein pathways to exert diverse cellular effects. While its role in appetite control is well-established, its influence on locomotor activity, pain, and stress response highlights its importance as a modulator of arousal and homeostasis. The specificity of NPSF's orexigenic effects, without necessarily causing hyperactivity, makes the QRFPR an attractive target for the development of novel therapeutics aimed at treating metabolic disorders, cachexia, and other conditions involving dysregulated food intake. Further research is warranted to fully elucidate the downstream neural circuits and to explore the therapeutic potential of modulating this intriguing neuropeptide system.

References

- 1. Effects of direct QRFP-26 administration into the medial hypothalamic area on food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. QRFP receptor | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Structure and dynamics of the pyroglutamylated RF-amide peptide QRFP receptor GPR103 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The variations in human orphan G protein‐coupled receptor QRFPR affect PI3K‐AKT‐mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of Neuropeptide S Administration on Ultrasonic Vocalizations and Behaviour in Rats with Low vs. High Exploratory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuropeptide S Increases locomotion activity through corticotropin-releasing factor receptor 1 in substantia nigra of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

- 9. Are neuropeptides FF and SF neurotransmitters in the rat? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. arxiv.org [arxiv.org]

- 11. Central effects of neuropeptide K on water and food intake in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. protocols.io [protocols.io]

- 14. m.youtube.com [m.youtube.com]

- 15. Applying Stereotactic Injection Technique to Study Genetic Effects on Animal Behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Nesfatin-130−59 Injected Intracerebroventricularly Differentially Affects Food Intake Microstructure in Rats Under Normal Weight and Diet-Induced Obese Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Locomotor Activity Predicts Acquisition of Self-Administration Behavior but Not Cocaine Intake - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Neuropeptide S Receptor (NPSR1) Binding Affinity and Selectivity in Murine Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and selectivity of various ligands for the murine Neuropeptide S receptor (NPSR1). It includes detailed experimental protocols, summaries of quantitative binding data, and visualizations of key signaling pathways and experimental workflows to support research and drug development efforts targeting the NPS system.

Introduction to the Neuropeptide S System

Neuropeptide S (NPS) is a 20-amino acid peptide that acts as the endogenous ligand for the Neuropeptide S receptor (NPSR1), a G protein-coupled receptor (GPCR).[1] In murine models, the NPS/NPSR1 system is a key regulator of various physiological and behavioral processes, including arousal, sleep, anxiety, and learning and memory.[1] NPSR1 is widely expressed in the rodent brain, with high densities in the cortex, thalamus, hypothalamus, and amygdala.[1] The NPS precursor mRNA, however, is primarily localized to specific brainstem nuclei.[1] Preclinical studies in mice have demonstrated that central administration of NPS produces stimulant, arousal-promoting, and anxiolytic-like effects, all of which are absent in NPSR1 knockout animals, confirming NPSR1 as the sole receptor for NPS's biological actions.[1]

NPSR1 Signaling Pathways in Murine Models

Activation of the murine NPSR1 by NPS initiates downstream signaling through the coupling of two primary G protein families: Gαs and Gαq.[1] This dual coupling leads to the activation of multiple intracellular second messenger systems:

-

Gαq Pathway : NPSR1 coupling to Gαq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[1]

-

Gαs Pathway : Coupling to Gαs activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased cAMP levels then activate protein kinase A (PKA).[1]

The activation of these pathways ultimately leads to increased cellular excitability.[1]

References

The Role of Neuropeptide S in Modulating the Hypothalamic-Pituitary-Adrenal Axis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropeptide S (NPS) is a 20-amino-acid peptide that has emerged as a significant modulator of various central nervous system functions, including arousal, anxiety, and stress responses.[1][2][3] Its effects are mediated through the Neuropeptide S receptor (NPSR1), a G-protein coupled receptor predominantly expressed in brain regions critical for the regulation of stress, such as the hypothalamus, amygdala, and thalamus.[2][3] This technical guide provides an in-depth overview of the role of NPS in modulating the hypothalamic-pituitary-adrenal (HPA) axis, the body's primary neuroendocrine stress response system. The guide summarizes key quantitative data, details common experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Data Presentation: Quantitative Effects of Neuropeptide S on HPA Axis Hormones

Central administration of Neuropeptide S has been consistently shown to activate the HPA axis, resulting in a dose-dependent increase in plasma adrenocorticotropic hormone (ACTH) and corticosterone levels. The following table summarizes quantitative data from key studies investigating the effects of intracerebroventricular (ICV) and intra-paraventricular nucleus (iPVN) administration of NPS in adult male rats.

| Administration Route | Species | NPS Dose | Time Point | Analyte | Saline Control (Mean ± SEM) | NPS-Treated (Mean ± SEM) | Fold Change | Reference |

| ICV | Rat | 0.1 nmol | 10 min | Plasma ACTH (pg/mL) | 62.6 ± 9.9 | 114.2 ± 11.0 | ~1.8 | [4] |

| ICV | Rat | 1 nmol | 10 min | Plasma ACTH (pg/mL) | 62.6 ± 9.9 | 125.0 ± 8.2 | ~2.0 | [4] |

| ICV | Rat | 10 nmol | 10 min | Plasma ACTH (pg/mL) | 62.6 ± 9.9 | 178.4 ± 19.0 | ~2.8 | [4] |

| ICV | Rat | 10 nmol | 40 min | Plasma Corticosterone (ng/mL) | 12.0 ± 1.5 | 32.5 ± 3.4 | ~2.7 | [4] |

| iPVN | Rat | 0.1 nmol | 10 min | Plasma ACTH (pg/mL) | 42.6 ± 5.1 | 106.7 ± 32.7 | ~2.5 | |

| iPVN | Rat | 1 nmol | 10 min | Plasma ACTH (pg/mL) | 42.6 ± 5.1 | 161.8 ± 29.5 | ~3.8 | |

| iPVN | Rat | 0.1 nmol | 40 min | Plasma Corticosterone (ng/mL) | 18.2 ± 3.4 | 45.1 ± 7.2 | ~2.5 | |

| iPVN | Rat | 1 nmol | 40 min | Plasma Corticosterone (ng/mL) | 18.2 ± 3.4 | 55.6 ± 8.1 | ~3.1 |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the investigation of NPS and its effects on the HPA axis.

Animal Models and Housing

-

Species: Adult male Wistar or Sprague-Dawley rats (250-300g) are commonly used.

-

Housing: Animals are typically housed in a temperature-controlled environment (21-23°C) with a 12-hour light/dark cycle and provided with ad libitum access to food and water. For at least one week prior to experimental procedures, animals should be handled daily to minimize non-specific stress responses.

Stereotaxic Cannula Implantation

-

Anesthesia: Animals are anesthetized with a suitable anesthetic agent (e.g., isoflurane or a ketamine/xylazine mixture) and placed in a stereotaxic apparatus.

-

Surgical Procedure: Aseptic surgical techniques are employed. A midline incision is made on the scalp to expose the skull. Small burr holes are drilled at the desired coordinates.

-

Coordinates (from Bregma):

-

Intracerebroventricular (ICV) in Rats: Anteroposterior (AP): -0.8 mm; Mediolateral (ML): ±1.5 mm; Dorsoventral (DV): -3.5 mm from the skull surface.[5]

-

Intra-Paraventricular Nucleus (iPVN) in Rats: AP: -1.8 mm; ML: ±0.4 mm; DV: -7.9 mm from the skull surface.

-

-

Cannula Fixation: A guide cannula is lowered to the target depth and secured to the skull using dental cement and surgical screws. A dummy cannula is inserted into the guide cannula to maintain patency.

-

Post-operative Care: Animals are administered analgesics and allowed to recover for at least one week before any injections.

Neuropeptide S Administration

-

Preparation: Human/rat NPS is dissolved in sterile saline (0.9%).

-

Injection: For microinjection, the dummy cannula is removed, and an injection cannula connected to a microsyringe pump is inserted. The NPS solution is infused at a slow, controlled rate (e.g., 0.5-1.0 µL/minute) to prevent increased intracranial pressure.[6]

Blood Sampling and Hormone Analysis

-

Blood Collection: At specified time points after NPS administration, animals are rapidly decapitated, and trunk blood is collected into chilled tubes containing appropriate anticoagulants (e.g., EDTA for ACTH, heparin for corticosterone) and a protease inhibitor (e.g., aprotinin).[4]

-

Plasma Separation: Plasma is separated by centrifugation at 4°C and stored at -80°C until analysis.

-

ACTH Measurement (Radioimmunoassay - RIA):

-

Principle: RIA is a competitive binding assay. A known quantity of radiolabeled ACTH competes with the unlabeled ACTH in the plasma sample for a limited number of binding sites on a specific antibody.

-

General Protocol: Plasma samples or standards are incubated with a specific anti-ACTH antibody and a fixed amount of 125I-labeled ACTH. After incubation, the antibody-bound ACTH is separated from the free ACTH (e.g., using a secondary antibody and centrifugation). The radioactivity of the bound fraction is measured using a gamma counter. The concentration of ACTH in the sample is determined by comparing its binding to a standard curve.[7][8]

-

-

Corticosterone Measurement (Enzyme-Linked Immunosorbent Assay - ELISA):

-

Principle: Competitive ELISA is commonly used. Corticosterone in the sample competes with a fixed amount of enzyme-labeled corticosterone for binding to a limited number of antibody-coated wells.

-

General Protocol (based on commercially available kits): Plasma samples or standards are added to the antibody-coated microplate wells. An enzyme-conjugated corticosterone is then added. After incubation, the wells are washed to remove unbound components. A substrate solution is added, which reacts with the enzyme to produce a color change. The intensity of the color is inversely proportional to the concentration of corticosterone in the sample and is measured using a microplate reader.[3][9]

-

Mandatory Visualizations

Signaling Pathways of Neuropeptide S Receptor 1 (NPSR1)

Caption: NPSR1 signaling cascade in a hypothalamic PVN neuron.

Experimental Workflow for Investigating NPS Effects on the HPA Axis

Caption: Experimental workflow for HPA axis response to NPS.

Conclusion

Neuropeptide S plays a clear and potent role in the activation of the hypothalamic-pituitary-adrenal axis. The data robustly demonstrate that central administration of NPS, particularly into the paraventricular nucleus of the hypothalamus, stimulates the release of ACTH and corticosterone in a dose-dependent manner. This action is mediated by the NPSR1 receptor, which couples to both Gq and Gs signaling pathways, leading to increased intracellular calcium and cAMP. These second messengers, in turn, promote the synthesis and release of CRH and AVP, the primary secretagogues of ACTH. The detailed experimental protocols and visualized pathways provided in this guide offer a comprehensive resource for researchers and professionals in the field, facilitating further investigation into the therapeutic potential of targeting the NPS system for stress-related disorders.

References

- 1. Identification of Novel Cross-Talk between the Neuroendocrine and Autonomic Stress Axes Controlling Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stereotactic coordinates for intracerebroventricular infusion after permanent focal cerebral ischemia in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. arborassays.com [arborassays.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Intracerebroventricular catheter placement and injection [bio-protocol.org]

- 6. criver.com [criver.com]

- 7. Radioimmunoassay of ACTH in plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Radioimmunoassay of ACTH in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medimabs.com [medimabs.com]

Investigating the Antidepressant-Like Effects of Neuropeptide SF in Mice: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Neuropeptide SF (NPSF), a member of the RFamide family of neuropeptides, has emerged as a potential modulator of mood and affective states. This technical guide provides a comprehensive overview of the preclinical evidence supporting the antidepressant-like effects of NPSF in murine models. We delve into the detailed experimental protocols, present the available quantitative data in a structured format, and elucidate the putative signaling pathways involved in the mechanism of action of NPSF. This document is intended to serve as a valuable resource for researchers in the fields of neuroscience and pharmacology, as well as professionals engaged in the discovery and development of novel antidepressant therapies. The primary focus of this guide is the modified forced swim test (FST), which has been the principal behavioral assay used to characterize the antidepressant-like properties of NPSF. The evidence presented herein is primarily derived from the seminal work of Tanaka and Telegdy (2017), which has laid the foundation for our current understanding of NPSF's role in mood regulation.

Introduction

Major depressive disorder (MDD) is a debilitating psychiatric illness with a significant global health burden. Current antidepressant medications, primarily monoaminergic-based therapies, have limitations in terms of efficacy and side-effect profiles, underscoring the urgent need for novel therapeutic targets. Neuropeptides, which act as neuromodulators in the central nervous system, represent a promising avenue for the development of new antidepressant drugs.

Neuropeptide SF (NPSF) is an 11-amino acid peptide belonging to the RFamide neuropeptide family, characterized by a C-terminal arginine-phenylalanine-amide motif.[1] While RFamide peptides are known to be involved in a variety of physiological functions, including feeding and pain modulation, the specific role of NPSF in brain function has been less explored.[1] Recent studies have demonstrated that intracerebroventricular (i.c.v.) administration of NPSF in mice produces significant antidepressant-like effects in the forced swim test.[1][2][3] These effects are characterized by a reduction in immobility time and an increase in active behaviors such as climbing and swimming.[1][2][3]

This guide will provide an in-depth analysis of the experimental methodologies used to assess the antidepressant-like effects of NPSF, summarize the key findings, and propose the underlying signaling mechanisms.

Experimental Protocols

The primary behavioral assay used to evaluate the antidepressant-like effects of Neuropeptide SF in mice is the modified forced swim test (FST). This test is a widely accepted screening tool for potential antidepressant compounds.

Animals

The experiments described were performed on male albino mice weighing between 20-25 grams. The animals were housed under standard laboratory conditions with a 12-hour light/dark cycle and had free access to food and water. All experimental procedures were conducted in accordance with ethical guidelines for animal research.

Intracerebroventricular (i.c.v.) Cannulation

For the direct administration of NPSF into the central nervous system, mice were surgically implanted with a permanent stainless steel cannula into the lateral cerebral ventricle. The surgery was performed under anesthesia, and the animals were allowed a recovery period of at least 5 days before the commencement of behavioral experiments.

Modified Forced Swim Test (FST)

The modified FST protocol consists of two sessions: a pre-test session and a test session, separated by 24 hours.

-

Apparatus: A glass cylinder (30 cm in height, 12 cm in diameter) is filled with water (25 ± 1 °C) to a depth of 20 cm. The water is changed after each mouse.

-

Pre-test Session: On the first day, each mouse is placed in the cylinder and forced to swim for 15 minutes. This session serves as an adaptation period.

-

Test Session: Twenty-four hours after the pre-test, the mice are subjected to a 3-minute test session. NPSF or vehicle is administered i.c.v. 30 minutes before the test session.

-

Behavioral Scoring: The duration of immobility, climbing, and swimming is recorded during the 3-minute test session using a time-sampling technique. Immobility is defined as the state in which the mouse makes only the minimal movements necessary to keep its head above water.

Drug Administration

-

Neuropeptide SF (NPSF): NPSF is dissolved in sterile, pyrogen-free 0.9% saline and administered i.c.v. in a volume of 2 µl.

-

Antagonists: To investigate the involvement of different neurotransmitter systems, various receptor antagonists are administered intraperitoneally (i.p.) prior to the i.c.v. injection of NPSF. The specific antagonists and their administration times are detailed in the data tables below.

Data Presentation

The following tables summarize the quantitative data from the study by Tanaka and Telegdy (2017), which investigated the dose-dependent effects of NPSF and the influence of various neurotransmitter receptor antagonists on its antidepressant-like activity in the modified mouse FST.

Note: The exact mean and standard error/deviation values for the behavioral measures were not available in the primary publication. The data presented here are based on the reported statistical significance (F- and p-values) and graphical representations in the source material.

Table 1: Dose-Dependent Effects of Neuropeptide SF in the Modified Mouse FST

| Treatment Group (i.c.v.) | Dose (µg/2 µl) | Immobility Time | Climbing Time | Swimming Time |

| Vehicle (Saline) | - | Baseline | Baseline | Baseline |

| NPSF | 0.25 | Significantly Decreased[1] | Significantly Increased[1] | Significantly Increased[1] |

| NPSF | 0.50 | Significantly Decreased[1] | Significantly Increased[1] | Significantly Increased[1] |

| NPSF | 1.00 | Significantly Decreased[1] | No Significant Change | Significantly Increased[1] |

Table 2: Effect of Adrenergic Receptor Antagonists on the Antidepressant-Like Effects of NPSF (0.25 µg/2 µl, i.c.v.)

| Pre-treatment (i.p.) | Dose (mg/kg) | Effect on NPSF-induced... | ||

| ↓ Immobility | ↑ Climbing | ↑ Swimming | ||

| Phenoxybenzamine (α-adrenergic antagonist) | 2.0 | No Change[1] | Blocked[1] | No Change[1] |

| Propranolol (β-adrenergic antagonist) | 5.0 | No Change[1] | No Change[1] | No Change[1] |

Table 3: Effect of Serotonergic, Cholinergic, and Dopaminergic Antagonists on the Antidepressant-Like Effects of NPSF (0.25 µg/2 µl, i.c.v.)

| Pre-treatment (i.p.) | Dose | Effect on NPSF-induced... | ||

| ↓ Immobility | ↑ Climbing | ↑ Swimming | ||

| Cyproheptadine (5-HT2 antagonist) | 3.0 mg/kg | No Change[1] | Blocked[1] | Blocked[1] |

| Atropine (Muscarinic antagonist) | 2.0 mg/kg | No Change[1] | Blocked[1] | Blocked[1] |

| Haloperidol (D2/D3/D4 antagonist) | 10 µg/kg | Blocked[1] | No Change[1] | Blocked[1] |

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for investigating NPSF's antidepressant-like effects.

Putative Signaling Pathways

The antidepressant-like effects of Neuropeptide SF appear to be mediated by a complex interplay of its own receptor and several major neurotransmitter systems.[1][2][3] Based on the antagonist studies, the actions of NPSF involve α-adrenergic, 5-HT2 serotonergic, muscarinic acetylcholine, and D2/D3/D4 dopamine receptors.[1][2][3] The NPSF receptor is a member of the RFamide peptide receptor family, which are G-protein coupled receptors (GPCRs), typically coupling to Gαi/o or Gαq/11 proteins. The downstream signaling cascades from these receptors are known to modulate neuronal excitability and gene expression, which are critical for the therapeutic effects of antidepressants.

Caption: Putative signaling pathways of NPSF's antidepressant-like effects.

Discussion and Future Directions

The available evidence strongly suggests that Neuropeptide SF exerts antidepressant-like effects in mice, as demonstrated by the modified forced swim test.[1][2][3] The dose-response relationship indicates a therapeutic window, with higher doses potentially leading to a reduction in some active behaviors. The antagonist studies provide crucial insights into the neurochemical underpinnings of NPSF's action, highlighting a convergence on multiple neurotransmitter systems known to be involved in the pathophysiology of depression and the mechanism of action of current antidepressants.[1][2][3]

The blockade of NPSF's effects by antagonists for α-adrenergic, 5-HT2, muscarinic, and D2/D3/D4 receptors suggests that NPSF may act as a neuromodulator, influencing the release or signaling of norepinephrine, serotonin, acetylcholine, and dopamine.[1] This multi-target engagement is a characteristic of some effective antidepressant medications and may offer a broader spectrum of efficacy.

Future research should focus on several key areas to further validate NPSF as a potential therapeutic target:

-

Elucidation of the specific NPSF receptor subtype(s) involved and their precise G-protein coupling and downstream intracellular signaling cascades.

-

Investigation of the effects of NPSF in other animal models of depression , such as the tail suspension test and chronic unpredictable stress models, to confirm the robustness of its antidepressant-like profile.

-

Identification of the specific neuronal circuits that are modulated by NPSF to produce its effects on mood.

-

Development of selective and potent small-molecule agonists or positive allosteric modulators for the NPSF receptor to facilitate further preclinical and potential clinical development.

Conclusion

Neuropeptide SF represents a novel and promising target for the development of next-generation antidepressants. The preclinical data, primarily from the modified mouse forced swim test, demonstrate its potent antidepressant-like activity and suggest a complex mechanism of action involving the modulation of several key neurotransmitter systems. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in the quest for more effective treatments for major depressive disorder. Further investigation into the pharmacology and neurobiology of the Neuropeptide SF system is warranted and holds the potential to unlock new therapeutic strategies for this debilitating condition.

References

- 1. bosterbio.com [bosterbio.com]

- 2. [PDF] Antidepressant-like Effects of Neuropeptide SF (NPSF) | Semantic Scholar [semanticscholar.org]

- 3. Regulation of cyclic AMP response-element binding-protein (CREB) by Gq/11-protein-coupled receptors in human SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular Localization and Signaling of Neuropeptide SF in the Rodent Paraventricular Nucleus of the Thalamus: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The paraventricular nucleus of the thalamus (PVT) is a critical hub for integrating information related to motivation, arousal, and stress. Neuropeptides play a pivotal role in modulating the activity of PVT neurons and their downstream targets. This technical guide provides a comprehensive overview of the cellular localization of Neuropeptide SF (NPSF) within the rodent PVT. Given the limited direct research on NPSF, this guide synthesizes data from studies on its precursor, pro-Neuropeptide FF (pro-NPFF), and the closely related peptide, Neuropeptide FF (NPFF), to infer the distribution and signaling mechanisms of NPSF in this key brain region. We present available quantitative data, detailed experimental protocols for localization studies, and a proposed signaling pathway for NPSF in PVT neurons.

Introduction

Neuropeptide SF (NPSF) is a member of the RF-amide peptide family, characterized by a C-terminal Arginine-Phenylalanine-amide motif. In mammals, NPSF is derived from the same precursor protein as Neuropeptide FF (NPFF) and Neuropeptide AF (NPAF), which is encoded by the Nppfa gene.[1] The paraventricular nucleus of the thalamus (PVT) is a midline thalamic nucleus that has extensive connections with the limbic system, including the prefrontal cortex, amygdala, and nucleus accumbens, positioning it as a key regulator of affective and motivated behaviors.[2][3] While the broader Neuropeptide FF system has been implicated in pain modulation, opioid tolerance, and cardiovascular regulation, the specific role and cellular architecture of NPSF within the PVT are less understood.[4][5] This guide aims to consolidate the current knowledge and provide a framework for future research into NPSF signaling in this critical brain region.

Cellular Localization of the Neuropeptide FF Precursor in the Rodent PVT

Direct visualization of Neuropeptide SF (NPSF) in the paraventricular nucleus of the thalamus (PVT) has been challenging due to the lack of specific antibodies that can distinguish it from the co-packaged Neuropeptide FF (NPFF). Therefore, the localization of the precursor mRNA, Nppfa, and the immunoreactivity of NPFF are used as reliable proxies for the presence of NPSF-containing neuronal elements.

Gene Expression of the Pro-Neuropeptide FF Precursor (Nppfa)

Recent advances in single-nucleus RNA sequencing (snRNA-seq) have provided a high-resolution map of the cellular diversity within the mouse PVT.[6][7] Analysis of these datasets reveals that the Nppfa gene is expressed in specific neuronal clusters within the PVT, although at relatively low levels compared to other neuropeptides. This suggests that a subpopulation of PVT neurons has the machinery to synthesize NPSF.

Immunohistochemical Localization of NPFF-like Peptides

Immunohistochemical studies using antibodies that recognize the conserved C-terminal RF-amide motif have detected NPFF-like immunoreactive fibers in various thalamic nuclei of rodents. While a detailed quantitative analysis specifically for the PVT is limited, these studies indicate the presence of NPFF-containing terminals, and by extension NPSF-containing terminals, within the midline thalamus. The density of these fibers appears to vary across the anterior-posterior axis of the PVT, a feature common to many neuropeptidergic systems in this nucleus.[2]

Table 1: Summary of Pro-Neuropeptide FF (Nppfa) and its Receptors' Expression in the Rodent Thalamus

| Molecule | Method | Species | Location in Thalamus | Key Findings | Citation |

| Nppfa mRNA | Single-nucleus RNA sequencing | Mouse | Paraventricular Thalamus (PVT) | Expressed in specific, though low-abundance, neuronal clusters. | [6][7] |

| NPFF Receptor 1 (Npffr1) mRNA | In situ hybridization | Rat | Thalamus, including midline nuclei | Moderate expression detected in several thalamic subnuclei. | [8] |

| NPFF Receptor 2 (Npffr2) mRNA | In situ hybridization | Rat | Thalamus, including midline nuclei | Low levels of expression observed in thalamic nuclei. | [8] |

| NPFF-like immunoreactivity | Immunohistochemistry | Rat | Midline Thalamus | Presence of immunoreactive fibers, suggesting terminal fields. | [9] |

Experimental Protocols

This section details the key experimental methodologies for localizing neuropeptide mRNA and peptide expression within the rodent brain, with a focus on the PVT.

In Situ Hybridization (ISH) for Nppfa mRNA

This protocol is adapted from standard non-radioactive ISH procedures.[10][11][12][13][14]

Diagram 1: Experimental Workflow for In Situ Hybridization

References

- 1. Single-cell analysis of gene expression in the substantia nigra pars compacta of a pesticide-induced mouse model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Paraventricular Nucleus of the Thalamus Is an Important Node in the Emotional Processing Network - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular and spatial profiling of the paraventricular nucleus of the thalamus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuropeptide FF and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Central administration of neuropeptide FF causes activation of oxytocin paraventricular hypothalamic neurones that project to the brainstem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular and spatial profiling of the paraventricular nucleus of the thalamus | eLife [elifesciences.org]

- 7. Molecular and spatial profiling of the paraventricular nucleus of the thalamus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NPFF Decreases Activity of Human Arcuate NPY Neurons: A Study in Embryonic-Stem-Cell-Derived Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Role of neuropeptide FF in central cardiovascular and neuroendocrine regulation [frontiersin.org]

- 10. ucl.ac.uk [ucl.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. Combined In Situ Hybridization and Immunohistochemistry in Rat Brain Tissue Using Digoxigenin-Labeled Riboprobes | Springer Nature Experiments [experiments.springernature.com]

- 13. General Introduction to In Situ Hybridization Protocol Using Nonradioactively Labeled Probes to Detect mRNAs on Tissue Sections | Springer Nature Experiments [experiments.springernature.com]

- 14. Rapid In Situ Hybridization using Oligonucleotide Probes on Paraformaldehyde-prefixed Brain of Rats with Serotonin Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

The Modulatory Action of Neuropeptide SF on Acid-Sensing Ion Channel 3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of Neuropeptide SF (NPSF) on the acid-sensing ion channel 3 (ASIC3). ASIC3 is a key player in pain perception, particularly in conditions associated with tissue acidosis, such as inflammation and ischemia.[1][2] NPSF, a mammalian neuropeptide, has been identified as a significant modulator of ASIC3 activity, pointing towards its potential role in regulating sensory neuron excitability and pain signaling.[1] This document outlines the quantitative effects of NPSF on ASIC3, details the experimental methodologies to study this interaction, and provides visual representations of the signaling pathways and experimental workflows.

Core Mechanism of Action

Acid-sensing ion channels (ASICs) are a family of proton-gated cation channels expressed in the central and peripheral nervous systems.[3] Upon activation by a drop in extracellular pH, these channels open, leading to cation influx and neuronal depolarization.[3] The ASIC3 subunit is of particular interest as it exhibits a biphasic current profile upon activation: a transient peak current followed by a sustained current that persists as long as the acidic stimulus is present.[4] This sustained current is thought to be crucial for encoding prolonged acidic stimuli into a lasting pain signal.[4]

Neuropeptide SF exerts its primary effect by significantly potentiating the sustained component of the ASIC3 current.[1] This modulation does not involve direct activation of the channel by NPSF alone but rather an enhancement of the proton-gated current. The potentiation of the sustained current leads to a more prolonged depolarization of sensory neurons during acidic conditions, thereby increasing their excitability.[1] This mechanism suggests that under inflammatory conditions, where both NPSF precursor and ASIC3 expression are upregulated, NPSF can amplify the pain signals originating from acidified tissues.[1]

Quantitative Data Summary

The modulatory effects of Neuropeptide SF and related peptides on rat ASIC3 expressed in COS-7 cells and on endogenous ASIC3-like currents in rat dorsal root ganglion (DRG) neurons have been quantified. The key findings are summarized in the table below.

| Peptide | Target System | Parameter | Value | Reference |

| Neuropeptide SF (NPSF) | Heterologously expressed rat ASIC3 in COS-7 cells | EC50 for sustained current potentiation | ~50 µM | [1] |

| Fold increase in sustained current amplitude | 12-fold | [1] | ||

| Endogenous ASIC3-like current in rat DRG neurons | Fold increase in sustained current amplitude | 2-fold | [1] | |

| Neuropeptide FF (NPFF) | Heterologously expressed rat ASIC3 in COS-7 cells | Fold increase in sustained current amplitude | 9-fold | [1] |

| Endogenous ASIC3-like current in rat DRG neurons | Fold increase in sustained current amplitude | 3-fold | [1] | |

| FMRFamide | Heterologously expressed rat ASIC3 in COS-7 cells | Fold increase in sustained current amplitude | 19-fold | [1] |

| Endogenous ASIC3-like current in rat DRG neurons | Fold increase in sustained current amplitude | 7-fold | [1] |

Signaling Pathway and Experimental Workflow

To visualize the interaction between NPSF and ASIC3 and the experimental approach to study it, the following diagrams are provided.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments involved in characterizing the effect of Neuropeptide SF on ASIC3.

Heterologous Expression of ASIC3 in COS-7 Cells

-

Cell Culture : COS-7 cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/ml penicillin, and 100 µg/ml streptomycin. Cells are maintained in a humidified atmosphere of 5% CO2 at 37°C.

-

Transfection : For electrophysiological recordings, cells are plated on 35 mm dishes containing sterile glass coverslips. At 50-80% confluency, cells are transfected with a plasmid vector containing the cDNA for rat ASIC3 using a lipid-based transfection reagent (e.g., Lipofectamine). A co-transfection marker such as green fluorescent protein (GFP) can be included to identify successfully transfected cells.

-

Post-transfection : Cells are typically used for patch-clamp recordings 24-48 hours after transfection.

Primary Culture of Dorsal Root Ganglion (DRG) Neurons

-

Isolation : DRGs are dissected from rats and collected in ice-cold Hank's balanced salt solution (HBSS).

-

Enzymatic Digestion : The ganglia are then incubated in a solution of collagenase and trypsin in DMEM/F12 medium to dissociate the neurons.

-

Plating : After dissociation, the neurons are plated on laminin-coated coverslips in a culture medium such as Neurobasal medium supplemented with B27, GlutaMAX, and nerve growth factor (NGF).

-

Culture : Neurons are maintained in a humidified incubator at 37°C with 5% CO2 and used for recordings within 1-7 days.

Whole-Cell Patch-Clamp Electrophysiology

-

Solutions :

-

External Solution (pH 7.4) : Composed of (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.

-

Acidic External Solution (e.g., pH 6.8) : The same composition as the external solution, but with the pH adjusted to the desired acidic value with HCl.

-

Internal Pipette Solution : Composed of (in mM): 140 KCl, 2 MgCl2, 1 CaCl2, 10 HEPES, 11 EGTA, and 2 Na2ATP, with the pH adjusted to 7.3 with KOH.

-

-

Recording :

-

Coverslips with transfected COS-7 cells or cultured DRG neurons are placed in a recording chamber on the stage of an inverted microscope.

-

Whole-cell patch-clamp recordings are performed using borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with the internal solution.

-

Cells are voltage-clamped at a holding potential of -60 mV.

-

ASIC3 currents are evoked by rapid application of the acidic external solution using a fast perfusion system.

-

-

Neuropeptide Application :

-

Neuropeptide SF is dissolved in the external solution to the desired concentration.

-

The effect of NPSF is assessed by either co-applying it with the acidic solution or by pre-applying it for a short duration before the acidic challenge.

-

-

Data Acquisition and Analysis :

-

Currents are recorded using a patch-clamp amplifier and digitized for analysis.

-

The peak amplitude of the transient current and the amplitude of the sustained current (measured at the end of the acidic stimulus) are quantified.

-

The fold potentiation of the sustained current by NPSF is calculated by dividing the sustained current amplitude in the presence of NPSF by the amplitude in its absence.

-

The EC50 value is determined by fitting the concentration-response data to a Hill equation.

-

Conclusion

Neuropeptide SF acts as a potent positive modulator of ASIC3 channels, primarily by enhancing the sustained component of the proton-gated current. This mechanism likely contributes to the heightened excitability of sensory neurons in acidic environments, such as those found in inflamed or ischemic tissues. The detailed experimental protocols provided herein offer a framework for further investigation into the physiological and pathological roles of the NPSF-ASIC3 interaction and for the screening of novel therapeutic agents targeting this pathway for pain relief.

References

- 1. Effects of neuropeptide SF and related peptides on acid sensing ion channel 3 and sensory neuron excitability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acid-sensing ion channels (ASICs): pharmacology and implication in pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Conservation of the Neuropeptide SF system across different rodent species

An In-depth Technical Guide to the Conservation of the Neuropeptide S System Across Rodent Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Neuropeptide S (NPS) system has emerged as a significant modulator of various physiological and behavioral processes. This system comprises the 20-amino-acid neuropeptide S and its cognate G protein-coupled receptor, the Neuropeptide S receptor 1 (NPSR1)[1][2]. In rodents, the NPS system is a key regulator of arousal, wakefulness, anxiety, and memory formation[3]. NPS-producing neurons are sparsely located in the brainstem, primarily in the pericoerulear region and the lateral parabrachial nucleus, including the Kölliker-Fuse nucleus in mice[4][5]. In contrast, the NPSR1 is widely distributed throughout the brain, with high expression in the amygdala, hippocampus, thalamus, and hypothalamus, suggesting a broad range of influence[4][6][7].